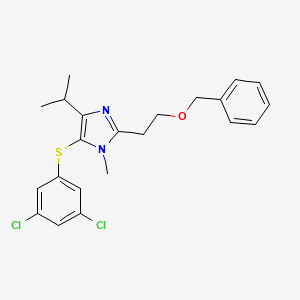
1H-Imidazole, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-2-(2-(phenylmethoxy)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-2-(2-(phenylmethoxy)ethyl)- is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-2-(2-(phenylmethoxy)ethyl)- typically involves multi-step organic reactions. The process may include:
Formation of the imidazole ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of functional groups: The various functional groups can be introduced through nucleophilic substitution, Friedel-Crafts alkylation, and other organic reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazole, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-2-(2-(phenylmethoxy)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or enzyme inhibitor.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals, agrochemicals, or materials science.
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-2-(2-(phenylmethoxy)ethyl)- would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes or receptors: Inhibiting or modulating their activity.
Interacting with cellular pathways: Affecting signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole, 4,5-dimethyl-2-phenyl: A simpler imidazole derivative with different functional groups.
1H-Imidazole, 2-methyl-4-nitro: Another imidazole compound with distinct chemical properties.
Uniqueness
1H-Imidazole, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-2-(2-(phenylmethoxy)ethyl)- is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in simpler imidazole derivatives.
Propriétés
Numéro CAS |
178980-30-8 |
|---|---|
Formule moléculaire |
C22H24Cl2N2OS |
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
5-(3,5-dichlorophenyl)sulfanyl-1-methyl-2-(2-phenylmethoxyethyl)-4-propan-2-ylimidazole |
InChI |
InChI=1S/C22H24Cl2N2OS/c1-15(2)21-22(28-19-12-17(23)11-18(24)13-19)26(3)20(25-21)9-10-27-14-16-7-5-4-6-8-16/h4-8,11-13,15H,9-10,14H2,1-3H3 |
Clé InChI |
TYDMCMGSBYRAAO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N(C(=N1)CCOCC2=CC=CC=C2)C)SC3=CC(=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


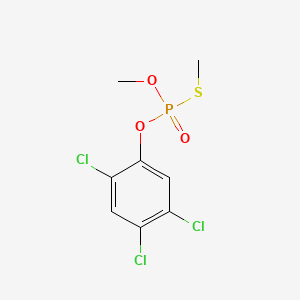
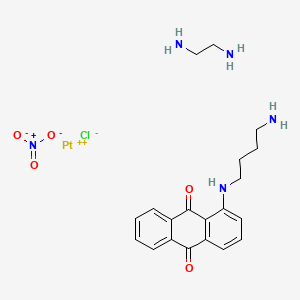
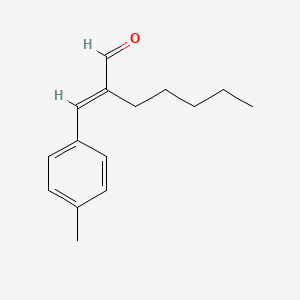

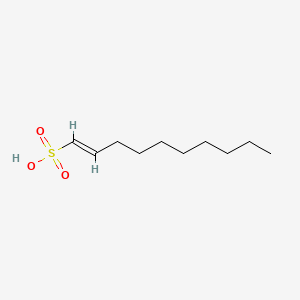
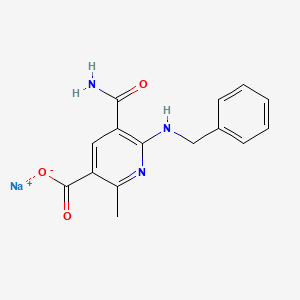
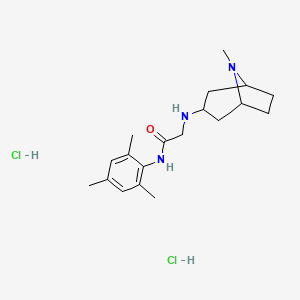

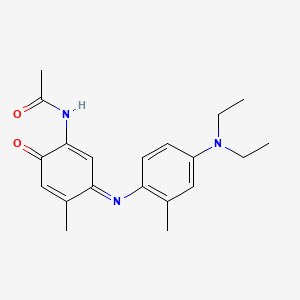


![4-(8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol](/img/structure/B12700449.png)


